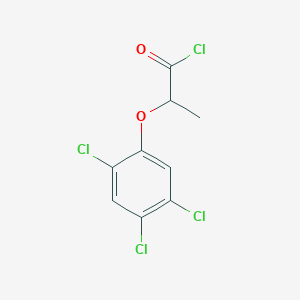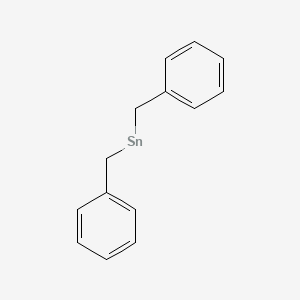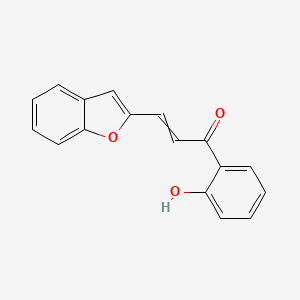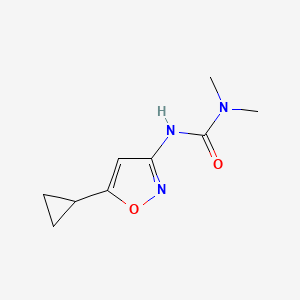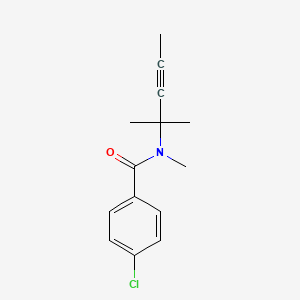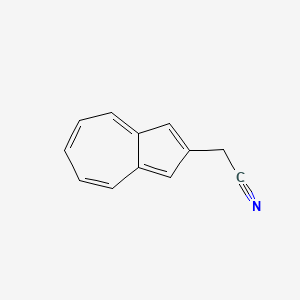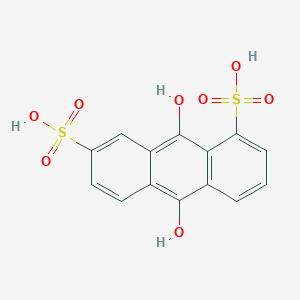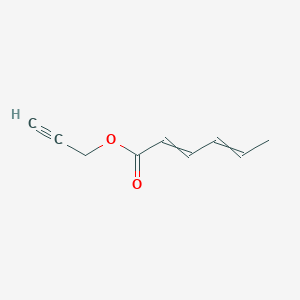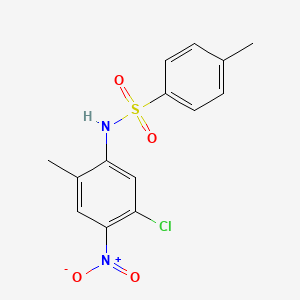![molecular formula C5H11NO2S B14630352 S-{[(2-Hydroxyethyl)amino]methyl} ethanethioate CAS No. 54753-27-4](/img/structure/B14630352.png)
S-{[(2-Hydroxyethyl)amino]methyl} ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-{[(2-Hydroxyethyl)amino]methyl} ethanethioate: is an organic compound that features both amine and thioester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-{[(2-Hydroxyethyl)amino]methyl} ethanethioate typically involves the reaction of 2-hydroxyethylamine with ethanethioyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioester group. The general reaction scheme is as follows:
2-Hydroxyethylamine+Ethanethioyl chloride→S-[(2-Hydroxyethyl)amino]methyl ethanethioate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The thioester group in S-{[(2-Hydroxyethyl)amino]methyl} ethanethioate can undergo oxidation to form sulfoxides and sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol and amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine.
Substitution: Various alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry: S-{[(2-Hydroxyethyl)amino]methyl} ethanethioate is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a versatile building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions due to its thioester group, which is a common motif in enzyme substrates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of S-{[(2-Hydroxyethyl)amino]methyl} ethanethioate involves its interaction with specific molecular targets, such as enzymes. The thioester group can form covalent bonds with active site residues, inhibiting enzyme activity. This interaction can be exploited in the design of enzyme inhibitors for therapeutic purposes.
Comparaison Avec Des Composés Similaires
- S-{[(2-Hydroxyethyl)amino]methyl} ethanethioate
- S-{[(2-Hydroxyethyl)amino]methyl} propanethioate
- S-{[(2-Hydroxyethyl)amino]methyl} butanethioate
Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure also makes it a valuable intermediate in the synthesis of more complex molecules.
Propriétés
Numéro CAS |
54753-27-4 |
|---|---|
Formule moléculaire |
C5H11NO2S |
Poids moléculaire |
149.21 g/mol |
Nom IUPAC |
S-[(2-hydroxyethylamino)methyl] ethanethioate |
InChI |
InChI=1S/C5H11NO2S/c1-5(8)9-4-6-2-3-7/h6-7H,2-4H2,1H3 |
Clé InChI |
AZHZRLPGUTYCOV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SCNCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanamide, N-[[2-[(3,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630272.png)
